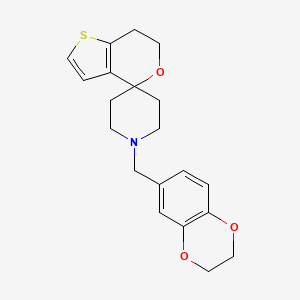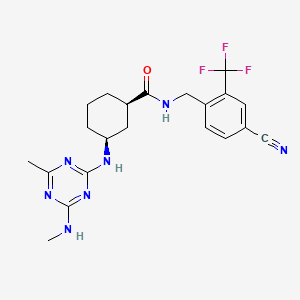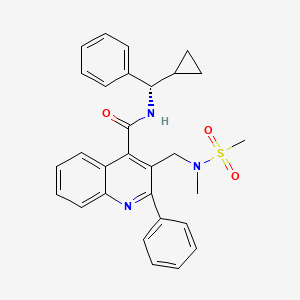
GSK649A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK649A is a novel activator of satellite cell proliferation and enhances the repair of damaged muscle . It is a compound used for research purposes .
Molecular Structure Analysis
The molecular formula of GSK649A is C15H12ClFN6OS . Its exact mass is 378.05 and its molecular weight is 378.81 . The elemental composition includes Carbon (47.56%), Hydrogen (3.19%), Chlorine (9.36%), Fluorine (5.02%), Nitrogen (22.19%), Oxygen (4.22%), and Sulfur (8.46%) .
Physical And Chemical Properties Analysis
GSK649A is a solid powder . Its solubility is reported to be soluble in DMSO . The compound is stable at ambient temperature for a few days during ordinary shipping and time spent in Customs .
Relevant Papers
One relevant paper is “Discovery of Novel Small Molecules that Activate Satellite Cell Proliferation and Enhance Repair of Damaged Muscle” by Andrew N Billin et al . This paper could provide more insights into the role and potential applications of GSK649A.
Applications De Recherche Scientifique
Gene Expression and Cancer Research
GSK649A has been explored in the context of gene expression and cancer research. For instance, studies have utilized gene set enrichment analysis (GSEA) to interpret genome-wide expression profiles in cancer-related data sets, such as leukemia and lung cancer. This approach focuses on gene sets, including groups of genes sharing common biological functions, chromosomal locations, or regulations, to glean insights into complex biological processes (Subramanian et al., 2005).
Targeting Protein Kinases in Cancer
Research has highlighted the role of specific inhibitors, like OTS964, targeting T-LAK cell originated protein kinase (TOPK), in reducing the size of heterogeneous glioma stem cell populations. This has implications for treatments targeting cancer stem cells, potentially relevant to the application of GSK649A in similar contexts (Sugimori et al., 2017).
Genome Sequencing and Data Management
The Genome Sequence Archive (GSA) family focuses on archiving raw sequence data, offering significant resources for managing large-scale sequence data, which can be crucial in studies involving GSK649A (Chen et al., 2021).
Epigenetic Regulation and Drug Discovery
GSK649A's potential in epigenetic regulation is hinted at in studies like the discovery of UNC0642, a probe for lysine methyltransferases G9a and GLP, important in various human diseases (Liu et al., 2013).
Cell Cycle Regulation in Cancer Treatment
GSK649A's relevance in cell cycle regulation is underlined by studies on GSK461364A, a potent inhibitor targeting Polo-like kinase 1 (Plk1), associated with cancer and poor prognosis. Such inhibitors show potential in inhibiting cancer cell growth and inducing apoptosis (Gilmartin et al., 2009).
Gene Therapy Applications
The approval of ex vivo hematopoietic stem cell (HSC) gene therapy by GlaxoSmithKline (GSK) for adenosine deaminase (ADA)‐deficient severe combined immunodeficiency (SCID) marks a significant milestone in gene therapy, potentially influencing future applications of GSK649A (Aiuti et al., 2017).
Phase I Clinical Studies of GSK461364
The ATP-competitive inhibitor of polo-like kinase 1 (Plk1), GSK461364, has undergone phase I studies in patients with advanced solid malignancies. These studies offer insights into the clinical application of inhibitors like GSK649A in cancer treatment (Olmos et al., 2011).
Propriétés
Numéro CAS |
1848232-20-1 |
|---|---|
Nom du produit |
GSK649A |
Formule moléculaire |
C15H12ClFN6OS |
Poids moléculaire |
378.8104 |
Nom IUPAC |
2-((5-Chloro-2-((thiazol-2-ylmethyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide |
InChI |
InChI=1S/C15H12ClFN6OS/c16-8-6-20-15(21-7-11-19-4-5-25-11)23-14(8)22-10-3-1-2-9(17)12(10)13(18)24/h1-6H,7H2,(H2,18,24)(H2,20,21,22,23) |
Clé InChI |
QPPKGTZSKMXIPE-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=C(F)C=CC=C1NC2=NC(NCC3=NC=CS3)=NC=C2Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK649A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)
![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)
amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)
